molecular formula C12H27N B1632366 2-Butyloctan-1-amine CAS No. 217655-07-7

2-Butyloctan-1-amine

Cat. No. B1632366
CAS RN: 217655-07-7
M. Wt: 185.35 g/mol
InChI Key: OOCWTIOGJOIPGS-UHFFFAOYSA-N
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Description

2-Butyloctan-1-amine is an organic compound that can be used as an intermediate in organic synthesis and pharmaceutical processes .


Molecular Structure Analysis

The molecular formula of 2-Butyloctan-1-amine is C12H27N . It has a molecular weight of 185.35 . The structure of this compound includes a long carbon chain with an amine group at one end .


Chemical Reactions Analysis

Amines, such as 2-Butyloctan-1-amine, can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic substitution reactions with halogenoalkanes . They can also undergo reactions involving the N−H bonds of primary and secondary amines .


Physical And Chemical Properties Analysis

2-Butyloctan-1-amine is predicted to have a boiling point of 248.1±8.0 °C and a density of 0.803±0.06 g/cm3 . It is a clear liquid with a refractive index ranging from 1.4400 to 1.4440 .

Scientific Research Applications

Organic Synthesis Intermediate

2-Butyloctan-1-amine can serve as an intermediate in organic synthesis . This means it can be used in the production of a wide range of organic compounds, contributing to the development of new materials and pharmaceuticals.

Pharmaceutical Intermediate

In the pharmaceutical industry, 2-Butyloctan-1-amine can be used as an intermediate in the synthesis of various drugs . The specific drugs that can be synthesized using this compound would depend on the other reactants and conditions used in the synthesis process.

Laboratory Research

2-Butyloctan-1-amine is often used in laboratory research processes . Its properties can make it useful in a variety of experimental setups, contributing to our understanding of chemical reactions and molecular structures.

Chemical Production

In the chemical industry, 2-Butyloctan-1-amine can be used in the production process of various chemicals . It can serve as a building block in the synthesis of a wide range of chemical products.

Chromatography

In the field of analytical chemistry, 2-Butyloctan-1-amine might be used in chromatography, a method used to separate mixtures . Its properties could potentially aid in the separation of complex mixtures, contributing to the analysis and identification of unknown substances.

Safety and Hazards

2-Butyloctan-1-amine is classified as a dangerous substance. It has been assigned the GHS05 pictogram, indicating that it is corrosive . The compound’s hazard statements include H314 and H318, suggesting that it causes severe skin burns and eye damage .

Future Directions

While specific future directions for 2-Butyloctan-1-amine are not mentioned in the literature, research into amines and their receptors, such as the trace amine-associated receptor 1 (TAAR1), is ongoing . This could potentially lead to the development of new pharmaceuticals and therapies.

properties

IUPAC Name

2-butyloctan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N/c1-3-5-7-8-10-12(11-13)9-6-4-2/h12H,3-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCWTIOGJOIPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyloctan-1-amine

CAS RN

217655-07-7
Record name 2-Butyl-n-octan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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